molecular formula C10H12ClNO4S B5856915 N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine

Cat. No. B5856915
M. Wt: 277.73 g/mol
InChI Key: VCUBTRJMTMNGDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine, also known as CES, is a chemical compound that belongs to the family of amino acids. It is a white crystalline solid that is soluble in water and is commonly used in scientific research for its unique properties. CES is a non-proteinogenic amino acid, which means that it is not naturally occurring in proteins.

Mechanism of Action

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine acts as a nucleophile in chemical reactions. It reacts with electrophiles such as acyl chlorides, isocyanates, and sulfonyl chlorides to form covalent bonds. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is also used as a protecting group for amino acids during peptide synthesis. It reacts with the amino group of the amino acid to form a stable amide bond, which protects the amino acid from unwanted reactions.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine has no known biochemical or physiological effects on living organisms. It is not naturally occurring in proteins and is not metabolized by the human body. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is a non-toxic compound that is safe for use in scientific research.

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine has several advantages for use in lab experiments. It is a versatile reagent that can be used in the solid-phase synthesis of peptides and proteins. It is also used in the synthesis of cyclic peptides and proteins. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is commonly used in the synthesis of peptide nucleic acids and peptoids. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is a non-toxic compound that is safe for use in scientific research.
One limitation of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is that it is not a naturally occurring amino acid. This means that it cannot be used in the synthesis of naturally occurring proteins. Another limitation of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is that it is a relatively expensive reagent compared to other amino acids.

Future Directions

There are several future directions for the use of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine in scientific research. One potential application is in the synthesis of new antibiotics. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine has been shown to have antibacterial properties and could be used in the synthesis of new antibiotics. Another potential application is in the synthesis of new cancer drugs. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine has been shown to have anticancer properties and could be used in the synthesis of new cancer drugs.
Conclusion
In conclusion, N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is a chemical compound that has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins due to its unique properties. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is a non-toxic compound that is safe for use in scientific research. There are several future directions for the use of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine in scientific research, including the synthesis of new antibiotics and cancer drugs.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine involves the reaction of N-ethylglycine with p-chlorobenzenesulfonyl chloride in the presence of a base. The reaction yields N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to produce high yields of N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine and is widely used in scientific research.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine has a wide range of applications in scientific research. It is commonly used in the synthesis of peptides and proteins due to its unique properties. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is a versatile reagent that can be used in the solid-phase synthesis of peptides and proteins. It is also used in the synthesis of cyclic peptides and proteins. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is commonly used in the synthesis of peptide nucleic acids, which are synthetic mimics of DNA and RNA. N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine is also used in the synthesis of peptoids, which are synthetic analogues of peptides.

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-ethylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S/c1-2-12(7-10(13)14)17(15,16)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUBTRJMTMNGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)sulfonyl]-N-ethylglycine

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